REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][C:3]=1[C:4]([O:6][C:7]([CH3:15])([CH3:14])[C:8]([O:10][CH2:11][CH:12]=[CH2:13])=[O:9])=[O:5].[H][H]>C(C(C)=O)C.[Cl-].C[N+](C)(C)C>[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][C:3]=1[C:4]([O:6][C:7]([CH3:15])([CH3:14])[C:8]([O:10][CH2:11][CH:12]=[CH2:13])=[O:9])=[O:5] |f:3.4|
|
Name
|
allyl 2-(2-chloro-5-nitrobenzoyloxy)-2-methylpropionate
|
Quantity
|
65.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC(C(=O)OCC=C)(C)C)C=C(C=C1)[N+](=O)[O-]
|
Name
|
FeCl2
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
370 g
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
22 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](C)(C)C
|
Name
|
catalyst
|
Quantity
|
0.33 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added in addition
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
flushing the stirred autoclave with nitrogen
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off
|
Type
|
WASH
|
Details
|
rinsed with 40 g of methyl ethyl ketone
|
Type
|
CUSTOM
|
Details
|
435.5 g are obtained of a solution
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC(C(=O)OCC=C)(C)C)C=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |